molecular formula C7H6N4O3 B2413002 1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid CAS No. 2375268-41-8

1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

Cat. No.: B2413002
CAS No.: 2375268-41-8
M. Wt: 194.15
InChI Key: HZSYVWMFVLBCSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for the development of various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3-amino-1-methylpyrazole with ethyl acetoacetate under acidic conditions, followed by cyclization and oxidation steps to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound are generally based on optimizing the laboratory-scale synthesis for larger-scale operations. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity while minimizing waste and reaction time .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to selectively inhibit certain kinases makes it a valuable scaffold for drug development .

Properties

IUPAC Name

1-methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O3/c1-11-5-3(4(10-11)7(13)14)8-2-9-6(5)12/h2H,1H3,(H,13,14)(H,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSYVWMFVLBCSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=N1)C(=O)O)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.